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Compound of Interest

Compound Name: Bismuth oxalate

Cat. No.: B1617870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

common bismuth oxalate compounds. Bismuth compounds have garnered significant interest

in materials science and medicine, including for applications in drug development. A thorough

understanding of their solid-state structures is crucial for elucidating their properties and

potential applications. This document summarizes key crystallographic data, details

experimental protocols for their synthesis and analysis, and illustrates the typical workflow

involved in their characterization.

Introduction to Bismuth Oxalate Compounds
Bismuth oxalates are coordination polymers that can be synthesized through precipitation

reactions in aqueous solutions. The stoichiometry of these compounds, particularly their degree

of hydration, is highly dependent on the synthesis conditions such as pH, temperature, and

reactant concentrations. Several distinct phases have been identified and structurally

characterized, including a basic bismuth oxalate, Bi(C2O4)OH, and a series of hydrated

bismuth(III) oxalates, Bi2(C2O4)3·nH2O (where n = 6, 7, and 8). Accurate characterization of

their crystal structures is fundamental to understanding their chemical and physical behavior.
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The crystal structures of several bismuth oxalate compounds have been determined using

single-crystal X-ray diffraction. The key crystallographic data for the most well-characterized

phases are summarized in the tables below.

Table 1: Crystallographic Data for Bismuth Oxalate
Hydroxide

Comp
ound
Formul
a

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Bi(C2O

4)OH

Orthorh

ombic
Pnma

6.0853(

2)

11.4479

(3)

5.9722(

2)
90 90 90

Table 2: Crystallographic Data for Hydrated Bismuth(III)
Oxalates

Comp
ound
Formul
a

Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Bi2(C2

O4)3·6

H2O

Monocli

nic
P2₁/c

9.761(1

)

8.193(1

)

10.214(

1)
90

99.66(1

)
90

Bi2(C2

O4)3·8

H2O*

Triclinic
P1 or

P1
- - - - - -

*Note: The formula Bi2(C2O4)3·8H2O is a revision of a previously reported heptahydrate

(Bi2(C2O4)3·7H2O). While the crystal system and space group for the octahydrate have been

identified, the specific lattice parameters are not detailed in the reviewed literature. Both the

hexahydrate and octahydrate are characterized by a three-dimensional network of bismuth

atoms connected by tetradentate oxalate groups.[1]
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Experimental Protocols
Synthesis of Bismuth Oxalate Compounds
The synthesis of bismuth oxalate compounds is typically achieved through a precipitation

reaction. The following is a general protocol, with the understanding that specific phases are

obtained by controlling the reaction conditions.

3.1.1. Synthesis of Hydrated Bismuth(III) Oxalate (Bi2(C2O4)3·nH2O)

Preparation of Precursor Solutions:

Prepare a 0.2 M solution of bismuth nitrate, Bi(NO₃)₃·5H₂O, in 1 M nitric acid (HNO₃) to

prevent the hydrolysis of Bi³⁺.

Prepare a 0.3 M aqueous solution of oxalic acid (H₂C₂O₄·2H₂O).

Precipitation:

Slowly add the bismuth nitrate solution to the oxalic acid solution with constant stirring.

The molar ratio of oxalic acid to bismuth, the temperature, and the pH of the final mixture

will determine the specific hydrated phase obtained.

For example, Bi2(C2O4)3·7H2O can be formed at room temperature when the molar ratio

of oxalate to bismuth is 1.5.[2]

The formation of Bi2(C2O4)3·8H2O occurs at 80°C with a molar ratio of 2 and a mixing

time of one hour.[2]

Longer reaction times or higher molar ratios of oxalate can lead to the formation of

Bi2(C2O4)3·6H2O.[2]

Isolation and Purification:

Filter the resulting white precipitate using a Buchner funnel.

Wash the precipitate thoroughly with deionized water to remove any unreacted reagents

and nitric acid.
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Dry the product at ambient temperature. To prevent partial dehydration, the dried product

can be stored at a low temperature (e.g., 5°C).

3.1.2. Synthesis of Basic Bismuth Oxalate (Bi(C2O4)OH)

The synthesis of Bi(C2O4)OH can be achieved by adjusting the molar ratio of the reactants.

This compound tends to precipitate from nitric acid solutions over a wide range of temperatures

when the molar ratio of oxalate to bismuth is 1.[2]

Single-Crystal X-ray Diffraction Analysis
To obtain detailed structural information, single crystals of the bismuth oxalate compounds are

required.

3.2.1. Crystal Growth

Growing single crystals suitable for X-ray diffraction can be challenging and may require

optimization of the synthesis conditions. A general approach involves slowing down the

precipitation process.

Slow Diffusion Method: Single crystals of Bi(C2O4)OH have been successfully grown using a

slow diffusion method in a silica gel. In this method, a solution of Bi³⁺ ions is allowed to

slowly diffuse into a gel impregnated with oxalic acid, leading to the gradual formation of

well-defined crystals over an extended period.

Controlled Cooling/Evaporation: For other hydrated phases, slow cooling of a saturated

solution or slow evaporation of the solvent from a dilute solution can promote the growth of

single crystals.

3.2.2. Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all

dimensions, transparent, and without visible defects) is selected under a microscope and

mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation,

λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is collected on a

detector as the crystal is rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, crystal system, and space group. The intensities of the reflections are integrated

and corrected for various experimental factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the bismuth atoms. The positions of

the lighter atoms (oxygen, carbon) are then located from difference Fourier maps. The

structural model is refined by least-squares methods to minimize the difference between the

observed and calculated structure factors.

Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis, characterization, and

structural analysis of bismuth oxalate compounds.
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Synthesis Conditions
Resulting Bismuth Oxalate Phase

pH

Temperature

Bi₂(C₂O₄)₃·7H₂O

Room Temp

Bi₂(C₂O₄)₃·8H₂O

80 °C

[C₂O₄²⁻]/[Bi³⁺] Ratio

Bi(C₂O₄)OH

= 1 Bi₂(C₂O₄)₃·6H₂O

> 2

= 1.5

= 2

Reaction Time

> 1 hr (leads to
recrystallization)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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